Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone
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Description
Regioselective Synthesis Analysis
The synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes is a notable example of regioselective cyclization. This process involves the treatment with NaH followed by reaction with 2,3-dichloro-5,6-dicyano-p-benzoquinone and acetic acid, or alternatively, Na[BH3(CN)] to yield different products. The mechanism is believed to proceed through alkylideneaminyl radical intermediates, which are generated by single electron transfer between the phenyl and dinitrophenyl groups .
Molecular Structure Analysis
The molecular structure of cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone is not directly discussed in the provided papers. However, related compounds such as 4-ethoxycarbonyl-3-hydroxy-3-phenylcyclohexanone have been synthesized through Michael-Aldol condensation, resulting in a chair conformation of the cyclohexanone ring. The substituents on this ring adopt specific configurations, which are stabilized by intermolecular hydrogen bonds .
Chemical Reactions Analysis
The photoenolization of 2-methylacetophenone and related compounds provides insight into the behavior of ketones under photochemical conditions. The reaction sequence involves the formation of enol excited triplet states and subsequent decay to ground state enol and ketone. The study of these reactions helps in understanding the reactivity and transformation of ketones like cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone under similar conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone can be inferred from studies on similar compounds. For instance, the optical resolution of ketones using a chiral reagent like 5-methyl-2-(1-mercapto-1-methylethyl)-cyclohexanol demonstrates the potential for enantioselective separation of such compounds. This indicates that cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone may also exhibit optical activity and could be resolved into enantiomers . Additionally, the synthesis of bis-cyclohexenone derivatives catalyzed by TEAOH in various solvents suggests that cyclohexyl ketones can participate in Knoevenagel condensation/Michael addition tandem reactions, which is significant for their chemical reactivity .
Scientific Research Applications
Chemical Reactions and Synthesis Processes
- The reaction of 4-t-butyl-2,6-dimethylphenol with nitrogen dioxide in different solvents yields various trinitrocyclohexenones and hydroxy dinitro ketone, indicating the potential for synthesizing complex organic compounds from simpler ketones (Hartshorn et al., 1984).
- Studies on the Stobbe condensation of aryl cyclohexyl ketones with dimethyl succinate have demonstrated the synthesis of naphthalene derivatives, showcasing the versatility of cyclohexyl ketones in organic synthesis (Baddar et al., 1971).
- The cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes to yield quinolin-8-ols and tetrahydroquinolin-8-ols demonstrates a method for synthesizing heterocyclic compounds, which are crucial in medicinal chemistry (Uchiyama et al., 1998).
Material Science Applications
- Synthesis and mesomorphic properties of 3,6-disubstituted cyclohex-2-enones have been explored, indicating their potential applications in creating new liquid crystalline materials, which are essential for display technologies and other applications (Bezborodov et al., 1997).
- The creation of new liquid crystalline cyclohexene and cyclohexane derivatives from 3,6-disubstituted cyclohex-2-enones showcases innovative approaches to material synthesis, highlighting the role of cyclohexyl ketones in developing advanced materials (Bezborodov et al., 2002).
properties
IUPAC Name |
1-cyclohexyl-3-(2,3-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-13-7-6-10-15(14(13)2)11-12-17(18)16-8-4-3-5-9-16/h6-7,10,16H,3-5,8-9,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLUOTXRQAPORH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)C2CCCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644662 |
Source
|
Record name | 1-Cyclohexyl-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 2-(2,3-dimethylphenyl)ethyl ketone | |
CAS RN |
898793-49-2 |
Source
|
Record name | 1-Cyclohexyl-3-(2,3-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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